molecular formula C18H13Br B159369 4-Bromo-p-terphenyl CAS No. 1762-84-1

4-Bromo-p-terphenyl

Cat. No. B159369
CAS RN: 1762-84-1
M. Wt: 309.2 g/mol
InChI Key: XNBGHWRYLJOQAU-UHFFFAOYSA-N
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Description

4-Bromo-p-terphenyl is an organic compound with the molecular formula C18H13Br and a molecular weight of 309.21 . It is a white to almost white powder and is used primarily for research and development .


Synthesis Analysis

The synthesis of 4-Bromo-p-terphenyl involves the Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups . The resulting amines undergo deamination during vacuum distillation, leading to the formation of 4-Bromo-p-terphenyl .


Molecular Structure Analysis

The molecular structure of 4-Bromo-p-terphenyl consists of a central benzene ring substituted with two phenyl groups . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .


Physical And Chemical Properties Analysis

4-Bromo-p-terphenyl is a white to almost white powder . It has a molecular weight of 309.21 . The compound has a melting point of 232 °C .

Scientific Research Applications

Biological Activity of p-Terphenyls

  • Scientific Field: Marine Life Science & Technology
  • Application Summary: p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups. They are mainly isolated from terrestrial and marine organisms . These compounds have been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
  • Methods of Application: The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols. In some cases, additional ring systems were observed on the terphenyl-type core structure or between two benzene moieties .
  • Results or Outcomes: Consistent with the structural diversity, these compounds usually exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .

Antibacterial Activity of p-Terphenyls

  • Scientific Field: Microbiology
  • Application Summary: Certain p-terphenyl compounds have shown antibacterial activities against X. oryzae pv. oryzicola Swings and E. amylovora .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that these compounds were tested in vitro against the mentioned bacterial strains .
  • Results or Outcomes: Compounds 18 and 19 showed antibacterial activities against X. oryzae pv. oryzicola Swings and E. amylovora with the same MIC values of 20 μg/ml .

Antioxidant Activity of p-Terphenyls

  • Scientific Field: Biochemistry
  • Application Summary: Certain p-terphenyl compounds, such as Curtisians A, B, C, and D, have exhibited inhibitory activity against lipid peroxidation .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that these compounds were tested in vitro for their antioxidant activity .
  • Results or Outcomes: Curtisians A, B, C, and D exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24, and 0.14 μg/ml, respectively .

Safety And Hazards

4-Bromo-p-terphenyl is classified as an acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause harm if inhaled or comes into contact with skin . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

properties

IUPAC Name

1-bromo-4-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBGHWRYLJOQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451896
Record name 4-Bromo-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-p-terphenyl

CAS RN

1762-84-1
Record name 4-Bromo-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1''-Terphenyl,4-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
H Gilman, E Weipert - The Journal of Organic Chemistry, 1957 - ACS Publications
… We have found that 4-bromo-p-terphenyl is readily converted to the lithium reagent by the halogen-metal interconversion reaction6 with n-butyllithium. Reported herein are a few …
Number of citations: 23 pubs.acs.org
H France, IM Heilbron, DH Hey - Journal of the Chemical Society …, 1938 - pubs.rsc.org
… 4-Bromo-p-terphenyl is also obtained from the reaction between 4-bromo-4’-nitrosoacetamidodiphenyZ and benzene, as well as by direct bromination of p-terphenyl, a reaction which …
Number of citations: 31 pubs.rsc.org
JJE SCHMIDT, JA KRIMMEL… - The Journal of Organic …, 1960 - ACS Publications
… depress themelting point of 4-bromo-pterphenyl, which was … It has however, been shown to contain 4-bromo-p-terphenyl. … point of known 4-bromo-pterphenyl. This compound was …
Number of citations: 18 pubs.acs.org
YFE Shafig, R Taylor - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… The filtrate was concentrated and the residue chromatographed (benzene as eluant) to give 4-bromo-p-terphenyl (0.93 g, 30y'), mp 222 "C (lit.,lO 220-222 "C). The bromine in this …
Number of citations: 3 pubs.rsc.org
IB Berlman, SS Lutz, JM Flournoy, CB Ashford… - Nuclear Instruments and …, 1984 - Elsevier
Organic scintillator solutions with decay times as fast as 500 ps and with relatively high conversion efficiencies have been developed. The intramolecular quenching was achieved …
Number of citations: 7 www.sciencedirect.com
LO Péres, F Guillet, G Froyer - Organic & Biomolecular Chemistry, 2004 - pubs.rsc.org
… ■ In the work developed by Cadê and Pilbeam 7 the butyllithium was reacted with 4-bromo-p-terphenyl in … The 4 bromo-p-terphenyl (III) was prepared as described in the literature 22 . …
Number of citations: 12 pubs.rsc.org
F Scotti - 1960 - search.proquest.com
… Thus, 4-bromo-p-terphenyl (11)^ and 4 ,-nitro-oterphenyl (III) * have been prepared by the following methods …
Number of citations: 0 search.proquest.com
A McKillop, D Bromley, EC Taylor - The Journal of Organic …, 1972 - ACS Publications
… In 4-bromo-p-terphenyl,the initial substitutionproduct of p-terphenyl, deactivation ofthe 4' position by the bromine substituent should be considerably reduced relative to the 4' position in …
Number of citations: 69 pubs.acs.org
A Lugovski, A Lugovski… - SID Symposium Digest of …, 2022 - Wiley Online Library
… Yield of 4penthyl-2/-methyl-4//-bromo-p-terphenyl (4a) 12.2 g (61%) and 4penthyl-3/-methyl-4//-bromo-p-terphenyl (… 4-Penthyl-2/-methyl-4//-bromo-p-terphenyl (4a) or 4-penthyl-3/methyl-…
Number of citations: 0 sid.onlinelibrary.wiley.com
GW Gray - Le Journal de Physique Colloques, 1975 - jphyscol.journaldephysique.org
… The acid was converted into (-)-4-methylhexanoyl chloride which was used in the Friedel Crafts reaction on 4-bromo-p-terphenyl. Reduction of the carbonyl group and replacement of …
Number of citations: 147 jphyscol.journaldephysique.org

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